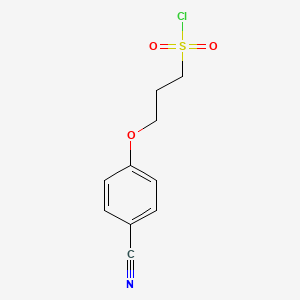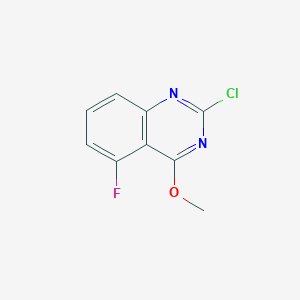
2-Chloro-5-fluoro-4-methoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoro-4-methoxyquinazoline is a versatile chemical compound extensively used in scientific research due to its unique properties. This compound, with the molecular formula C9H6ClFN2O, is a member of the quinazoline family, which is known for its significant biological activities and applications in various fields such as drug discovery, organic synthesis, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-fluoro-4-methoxyquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 2-chloro-5-fluoroaniline with methoxyacetic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazoline ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis. These methods not only improve the yield but also reduce the reaction time and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-fluoro-4-methoxyquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can be involved in coupling reactions with different aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted quinazolines, quinazoline N-oxides, and dihydroquinazolines, which have various applications in medicinal chemistry and drug development .
Aplicaciones Científicas De Investigación
2-Chloro-5-fluoro-4-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-fluoro-4-methoxyquinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-methoxyquinazoline
- 5-Fluoro-4-methoxyquinazoline
- 2-Chloro-5-fluoroquinazoline
Uniqueness
2-Chloro-5-fluoro-4-methoxyquinazoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity. This combination of substituents allows for more diverse chemical modifications and applications compared to its analogs .
Propiedades
Fórmula molecular |
C9H6ClFN2O |
|---|---|
Peso molecular |
212.61 g/mol |
Nombre IUPAC |
2-chloro-5-fluoro-4-methoxyquinazoline |
InChI |
InChI=1S/C9H6ClFN2O/c1-14-8-7-5(11)3-2-4-6(7)12-9(10)13-8/h2-4H,1H3 |
Clave InChI |
JTZUQEYPMUVCNW-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC2=C1C(=CC=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)

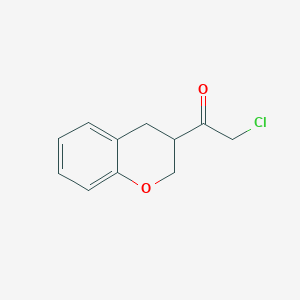


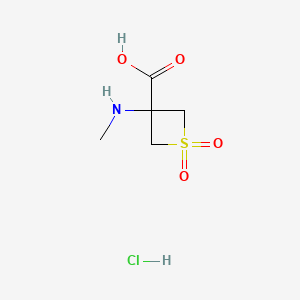
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13559305.png)
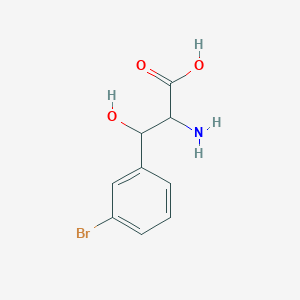
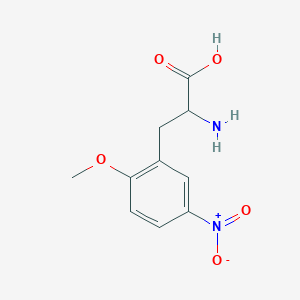
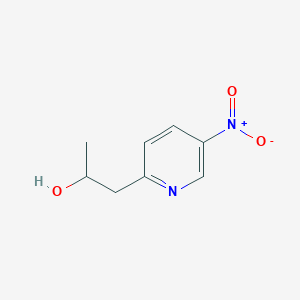
![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)

